molecular formula C10H17NO2 B14863779 N,N-diethyl-2-(3-oxocyclobutyl)acetamide

N,N-diethyl-2-(3-oxocyclobutyl)acetamide

Cat. No.: B14863779
M. Wt: 183.25 g/mol
InChI Key: OXKFJHQBAYITEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(3-oxocyclobutyl)acetamide is a cyclobutane-containing acetamide derivative characterized by a ketone group at the 3-position of the cyclobutyl ring and an N,N-diethyl-substituted acetamide moiety. The compound’s synthesis likely involves cyclization or ketone-functionalization strategies, as seen in analogous systems (e.g., ) .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N,N-diethyl-2-(3-oxocyclobutyl)acetamide

InChI

InChI=1S/C10H17NO2/c1-3-11(4-2)10(13)7-8-5-9(12)6-8/h8H,3-7H2,1-2H3

InChI Key

OXKFJHQBAYITEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1CC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of cyclobutanone with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclobutanone: is reacted with in the presence of a base such as sodium hydroxide.

  • The resulting intermediate is then treated with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-(3-oxocyclobutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group and Structural Analogues

The following compounds share key structural motifs with N,N-diethyl-2-(3-oxocyclobutyl)acetamide:

Compound Name Molecular Formula Key Functional Groups Synthesis Yield (if reported) Key Applications/Findings Reference
N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide C₉H₁₅N₃O₂ Imidazolone ring, acetamide 98% yield (purified) Spectroscopic characterization (IR: 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=O))
N-(3-Oxobutan-2-yl)acetamide C₆H₁₁NO₂ β-ketoamide, linear chain Not reported Collision cross-section analysis (CID 97923); synthetic intermediate
N,N-Diethyl-2-(3-methylphenyl)acetamide (F1) C₁₃H₁₉NO Aromatic substitution, acetamide Synthesized via acyl halide + amine Mosquito repellent (75% protection at 4 hours)
(R)-N-(3-Oxo-1,4-diphenylbutyl)acetamide C₁₈H₁₉NO₂ β-ketoamide, stereogenic center 62–67% yield Stereochemical analysis via Pd-catalyzed methods; SFC chromatography
N-Cyclohexylacetoacetamide C₁₀H₁₇NO₂ Cyclohexylamine-derived β-ketoamide 94% yield Precursor for α-oxoketene S,S-acetal synthesis
2.2. Key Comparative Analysis
  • Synthetic Accessibility :

    • This compound’s synthesis may parallel methods used for N,N-diethyl-2-(4-oxoimidazolyl)acetamide (), where cyclization or ketone introduction occurs post-acetamide formation. However, cyclobutane ring formation (e.g., via [2+2] cycloaddition or ring contraction) presents additional challenges compared to linear or aromatic analogs .
    • Pd-catalyzed asymmetric methods () could enable stereoselective synthesis if the cyclobutyl ketone moiety is chiral.
  • Spectroscopic Properties :

    • The ketone carbonyl (C=O) in the cyclobutyl ring is expected to absorb near 1745–1700 cm⁻¹ (IR), similar to imidazolone and β-ketoamide analogs .
    • ¹H NMR signals for the cyclobutyl protons may appear as complex multiplets (~2.5–4.0 ppm), distinct from aromatic analogs (e.g., F1 in , where aromatic protons dominate at 6.5–7.5 ppm) .
  • Biological and Functional Relevance: Mosquito repellency: Aromatic acetamides like F1–F4 () show efficacy due to lipophilic aromatic groups. The cyclobutyl variant’s rigid, non-aromatic structure may alter bioavailability or receptor interaction. Stereochemical complexity: The stereochemistry of β-ketoamide derivatives (e.g., ) is critical for biological activity. For this compound, conformational rigidity from the cyclobutane ring could enhance target specificity but reduce metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.